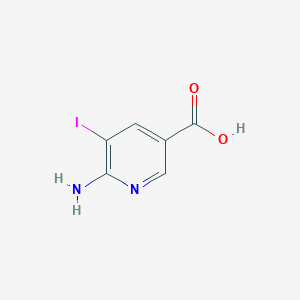

6-Amino-5-iodonicotinic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

6-amino-5-iodopyridine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5IN2O2/c7-4-1-3(6(10)11)2-9-5(4)8/h1-2H,(H2,8,9)(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FKCUPIYQJSBUPO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC(=C1I)N)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5IN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00465514 | |

| Record name | 6-Amino-5-iodonicotinic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00465514 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

264.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

543740-89-2 | |

| Record name | 6-Amino-5-iodonicotinic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00465514 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Synthesis and Characterization of 6-Amino-5-iodonicotinic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a proposed synthesis and detailed characterization of 6-Amino-5-iodonicotinic acid. Due to the limited availability of direct experimental data for this specific compound, this guide outlines a plausible synthetic route based on established chemical principles and provides expected characterization data derived from analogous compounds.

Proposed Synthesis of this compound

The proposed synthesis involves the direct electrophilic iodination of the commercially available starting material, 6-aminonicotinic acid. The amino group at the 6-position is an activating group that directs electrophilic substitution to the ortho and para positions. In this case, the C5 position is electronically activated and sterically accessible for iodination. A common and effective reagent for this transformation is N-iodosuccinimide (NIS), which serves as a mild source of electrophilic iodine.[1][2]

Experimental Protocol: Synthesis via Electrophilic Iodination

Materials:

-

6-Aminonicotinic acid

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium thiosulfate solution

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous sodium sulfate

-

Round-bottom flask

-

Magnetic stirrer

-

Inert atmosphere setup (e.g., nitrogen or argon balloon)

-

Standard laboratory glassware for workup and purification

Procedure:

-

In a clean, dry round-bottom flask, dissolve 6-aminonicotinic acid (1.0 equivalent) in anhydrous DMF under an inert atmosphere.

-

Stir the solution at room temperature until all the starting material has dissolved.

-

Add N-iodosuccinimide (1.1 equivalents) to the solution in one portion.

-

Stir the reaction mixture at room temperature and monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion of the reaction, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate to reduce any unreacted iodine.

-

Dilute the mixture with water and extract the product with a suitable organic solvent, such as dichloromethane or ethyl acetate (3 x volume of the aqueous layer).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent system to yield pure this compound.

Characterization of this compound

The following table summarizes the expected quantitative data for this compound. These values are predicted based on the structure and data from analogous compounds, such as 6-aminonicotinic acid.[5][6]

| Parameter | Expected Value |

| Molecular Formula | C₆H₅IN₂O₂ |

| Molecular Weight | 264.02 g/mol |

| Appearance | Off-white to pale yellow solid |

| Melting Point | >300 °C (decomposes) |

| Solubility | Soluble in DMSO, DMF; sparingly soluble in water and methanol |

| ¹H NMR (DMSO-d₆) | Predicted: δ 8.2-8.4 (s, 1H, H2), 7.8-8.0 (s, 1H, H4), 6.5-7.0 (br s, 2H, NH₂) |

| ¹³C NMR (DMSO-d₆) | Predicted: δ 168-170 (C=O), 158-160 (C6), 150-152 (C2), 140-142 (C4), 110-112 (C3), 80-85 (C5-I) |

| IR (KBr, cm⁻¹) | Predicted: 3400-3200 (N-H stretch), 3200-2500 (O-H stretch), 1700-1680 (C=O stretch), 1620-1580 (N-H bend, C=C stretch) |

| Mass Spec (ESI-MS) | Predicted m/z: 264.9 [M+H]⁺, 262.9 [M-H]⁻ |

Experimental Protocols: Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Dissolve approximately 5-10 mg of the purified product in a suitable deuterated solvent (e.g., DMSO-d₆).

-

Transfer the solution to an NMR tube.

-

Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.

-

Process the spectra to identify chemical shifts (δ) in parts per million (ppm), coupling constants (J) in Hertz (Hz), and integration values.

Infrared (IR) Spectroscopy:

-

Prepare a sample of the purified product as a KBr pellet or as a thin film on a salt plate.

-

Acquire the IR spectrum using a Fourier-transform infrared (FTIR) spectrometer over a range of 4000-400 cm⁻¹.

-

Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.

Mass Spectrometry (MS):

-

Dissolve a small amount of the purified product in a suitable solvent (e.g., methanol or acetonitrile).

-

Introduce the sample into the mass spectrometer using an appropriate ionization technique, such as electrospray ionization (ESI).

-

Acquire the mass spectrum in both positive and negative ion modes to determine the molecular weight and fragmentation pattern of the compound.

Visualization of the Synthetic Workflow

The following diagram illustrates the proposed synthetic pathway for this compound.

Caption: Proposed synthesis of this compound.

Signaling Pathways and Biological Activity

Currently, there is no publicly available information regarding the specific signaling pathways or biological activities of this compound. As a halogenated derivative of 6-aminonicotinic acid, it may serve as a valuable intermediate in the synthesis of novel pharmaceutical compounds.[7] The parent compound, 6-aminonicotinamide, is known to be an inhibitor of NADP(+)-dependent enzymes.[8] Further research is required to elucidate any potential biological roles of its iodinated derivative.

References

- 1. N-Iodosuccinimide (NIS) | Electrophilic Iodination Reagent [benchchem.com]

- 2. N-Iodosuccinimide (NIS) [organic-chemistry.org]

- 3. Iodination Using N-Iodosuccinimide (NIS) [commonorganicchemistry.com]

- 4. N-Iodosuccinimide - Wikipedia [en.wikipedia.org]

- 5. 6-Aminonicotinic acid | C6H6N2O2 | CID 18496 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. innospk.com [innospk.com]

- 7. nbinno.com [nbinno.com]

- 8. 6-Aminonicotinamide | C6H7N3O | CID 9500 - PubChem [pubchem.ncbi.nlm.nih.gov]

physicochemical properties of 6-Amino-5-iodonicotinic acid

An In-depth Technical Guide on the Physicochemical Properties of 6-Amino-5-iodonicotinic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a heterocyclic organic compound featuring a pyridine core substituted with amino, iodo, and carboxylic acid functional groups. Its structural motifs make it a valuable building block in medicinal chemistry and materials science. Notably, it is categorized as a Protein Degrader Building Block, indicating its utility in the synthesis of larger, pharmacologically active molecules such as Proteolysis-Targeting Chimeras (PROTACs)[1]. A thorough understanding of its physicochemical properties is paramount for its effective application in research and development, influencing aspects from reaction conditions and formulation to pharmacokinetic profiling of its derivatives. This guide provides a comprehensive overview of the core , detailed experimental protocols for their determination, and logical workflows relevant to its application.

Core Physicochemical Data

The fundamental are summarized below. While experimental values for properties such as melting point, solubility, pKa, and logP are not widely published, standard methodologies for their determination are well-established.

| Property | Value | Source |

| IUPAC Name | 6-Amino-5-iodopyridine-3-carboxylic acid | - |

| CAS Number | 543740-89-2 | [1] |

| Molecular Formula | C₆H₅IN₂O₂ | [1][2] |

| Molecular Weight | 264.02 g/mol | [2] |

| Chemical Structure | A pyridine ring with a carboxylic acid at C3, an iodine atom at C5, and an amino group at C6. | - |

| Purity | Typically available at ≥98% | [1] |

Experimental Protocols for Property Determination

Accurate characterization of a chemical entity requires robust experimental methods. The following sections detail standard protocols for determining the key physicochemical properties of a solid organic compound like this compound.

Melting Point Determination

The melting point provides a quick assessment of a compound's purity. Pure crystalline compounds typically exhibit a sharp melting range of 0.5-1.0°C.

Methodology: Capillary Method using a Digital Melting Point Apparatus

-

Sample Preparation: Ensure the sample is completely dry and finely powdered. Load a small amount (2-3 mm height) of the powdered compound into a glass capillary tube (sealed at one end) by tapping the open end into the sample and then tapping the sealed end on a hard surface to pack the solid.[3]

-

Apparatus Setup: Place the loaded capillary tube into the heating block of the melting point apparatus.[4]

-

Measurement:

-

If the approximate melting point is unknown, perform a rapid initial heating to get a rough estimate.[3]

-

For an accurate measurement, start heating at a medium rate until the temperature is about 20°C below the expected melting point.[3]

-

Decrease the heating rate to approximately 1-2°C per minute to ensure thermal equilibrium.[3]

-

-

Data Recording: Record the temperature at which the first droplet of liquid appears (T1) and the temperature at which the entire sample becomes a clear liquid (T2). The melting range is T1-T2.[5]

Solubility Determination

Solubility is a critical parameter for drug delivery and formulation. It can be determined qualitatively or quantitatively.

Methodology: Equilibrium Shake-Flask Method

-

Solvent Selection: Choose a panel of relevant solvents, starting with aqueous buffers (e.g., PBS at pH 7.4) and common organic solvents (e.g., DMSO, ethanol).

-

Sample Preparation: Add an excess amount of the solid compound to a known volume of the chosen solvent in a vial. This ensures that a saturated solution is formed with undissolved solid present.

-

Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: Separate the undissolved solid from the saturated solution. This is typically achieved by centrifugation followed by careful removal of the supernatant, or by filtration through a low-binding filter (e.g., PTFE).[6]

-

Concentration Analysis: Determine the concentration of the compound in the clear supernatant using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Calculation: The measured concentration represents the equilibrium solubility of the compound in that solvent at the specified temperature.

Ionization Constant (pKa) Determination

The pKa value is the pH at which a compound exists in a 50:50 ratio of its protonated and deprotonated forms. It is crucial for predicting a compound's behavior in physiological environments.

Methodology: UV-Metric Titration in a 96-Well Plate

-

Buffer Preparation: Prepare a series of aqueous buffers covering a wide pH range (e.g., pH 1 to 13).[7]

-

Sample Preparation: Prepare a stock solution of the compound in a suitable solvent (e.g., DMSO).

-

Measurement:

-

Dispense the prepared buffers into the wells of a UV-transparent 96-well plate.

-

Add a small, constant amount of the compound's stock solution to each well.

-

Measure the full UV-Vis absorbance spectrum (e.g., 220-500 nm) for each well using a plate reader.

-

-

Data Analysis: The absorbance at specific wavelengths will change as the compound's ionization state changes with pH. Plot the absorbance at a selected wavelength against the pH of the buffers. The resulting sigmoidal curve can be fitted to the Henderson-Hasselbalch equation, and the inflection point of the curve corresponds to the pKa value.[8]

Partition Coefficient (logP) Determination

The octanol-water partition coefficient (logP) is a measure of a compound's lipophilicity, which is a key determinant of its membrane permeability and overall ADME (Absorption, Distribution, Metabolism, and Excretion) properties.

Methodology: Shake-Flask Method

-

Phase Preparation: Prepare mutually saturated phases by shaking n-octanol and an aqueous buffer (e.g., phosphate buffer at pH 7.4 for logD determination) together for 24 hours, then allowing the layers to separate.[9]

-

Partitioning:

-

Dissolve a known amount of the compound in one of the phases (or add from a concentrated stock).

-

Add a known volume of both the saturated n-octanol and the saturated aqueous buffer to a vial (e.g., in a 1:1 volume ratio).[10]

-

Add the compound to this two-phase system.

-

Seal the vial and shake vigorously for a set period (e.g., 1-2 hours) to allow the compound to partition between the two phases until equilibrium is reached.[10]

-

-

Phase Separation: Centrifuge the vial to ensure a clean separation of the n-octanol and aqueous layers.

-

Concentration Analysis: Carefully sample a known volume from each layer. Determine the concentration of the compound in both the n-octanol phase ([organic]) and the aqueous phase ([aqueous]) using HPLC or a similar quantitative method.[7]

-

Calculation: Calculate the partition coefficient (P) and then logP using the following formulas:

-

P = [organic] / [aqueous]

-

logP = log₁₀(P)[11]

-

Visualized Workflows and Relationships

Diagrams created using the DOT language provide clear visual representations of experimental and logical processes.

Caption: Workflow for the physicochemical characterization of a novel chemical entity.

Caption: Role of this compound as a building block in PROTAC synthesis.

References

- 1. calpaclab.com [calpaclab.com]

- 2. chembk.com [chembk.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. Video: Melting Point Determination of Solid Organic Compounds [jove.com]

- 5. byjus.com [byjus.com]

- 6. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 7. Determining Partition Coefficient (Log P), Distribution Coefficient (Log D) and Ionization Constant (pKa) in Early Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 9. agilent.com [agilent.com]

- 10. enamine.net [enamine.net]

- 11. acdlabs.com [acdlabs.com]

6-Amino-5-iodonicotinic Acid: A Technical Guide to its Synthesis, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-Amino-5-iodonicotinic acid is a halogenated pyridine derivative that serves as a valuable building block in medicinal chemistry and drug discovery. While a detailed historical account of its initial discovery is not extensively documented in publicly available literature, its significance lies in its utility as a synthetic intermediate for the development of various therapeutic agents. This technical guide provides a comprehensive overview of its synthesis, key chemical properties, and its role in the development of novel pharmaceuticals.

Discovery and History

The specific historical details surrounding the first synthesis and discovery of this compound are not well-documented in readily accessible scientific literature. Its emergence is likely tied to the broader exploration of substituted nicotinic acid derivatives as scaffolds for bioactive molecules. The development of synthetic methodologies for halogenating pyridine rings and the established importance of aminonicotinic acids in medicinal chemistry would have paved the way for its creation as a novel intermediate for further chemical exploration.

Synthesis of this compound

While specific patents detailing the definitive industrial synthesis of this compound are not prominently available, a plausible and commonly employed synthetic route involves the direct iodination of 6-aminonicotinic acid.

Experimental Protocol: Iodination of 6-Aminonicotinic Acid

Materials:

-

6-Aminonicotinic acid

-

N-Iodosuccinimide (NIS)

-

Sulfuric acid (concentrated)

-

Dimethylformamide (DMF)

-

Sodium thiosulfate

-

Sodium bicarbonate

-

Distilled water

-

Ethyl acetate

-

Magnesium sulfate

Procedure:

-

In a round-bottom flask, dissolve 6-aminonicotinic acid in dimethylformamide (DMF).

-

Carefully add concentrated sulfuric acid dropwise to the solution while stirring in an ice bath.

-

Add N-Iodosuccinimide (NIS) portion-wise to the reaction mixture.

-

Allow the reaction to stir at room temperature for 24 hours, monitoring the progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by pouring the mixture into a beaker of ice water.

-

Neutralize the solution with a saturated sodium bicarbonate solution until the pH is approximately 7-8.

-

Add a solution of sodium thiosulfate to quench any remaining iodine.

-

The crude product will precipitate out of the solution. Collect the solid by vacuum filtration.

-

Wash the solid with cold distilled water.

-

Recrystallize the crude product from a suitable solvent system, such as an ethanol/water mixture, to obtain pure this compound.

-

Dry the purified product under vacuum.

Logical Workflow for the Synthesis of this compound

Caption: Synthetic workflow for this compound.

Quantitative Data

Specific experimental data for this compound is not widely published. However, data for the parent compound, 6-aminonicotinic acid, and its nitro-analogue are available and can provide a useful point of comparison for researchers.

| Property | 6-Aminonicotinic Acid | 6-Amino-5-nitronicotinic acid | This compound |

| CAS Number | 3167-49-5 | 89488-06-2 | 543740-89-2[1] |

| Molecular Formula | C₆H₆N₂O₂[2] | C₆H₅N₃O₄[3] | C₆H₅IN₂O₂[1] |

| Molecular Weight | 138.12 g/mol [2] | 183.13 g/mol [3] | 264.02 g/mol [1] |

| Purity (typical) | >98% | 98%[3] | Not specified |

| Appearance | Off-white solid[2] | White powder[3] | Not specified |

Applications in Drug Discovery

This compound is a versatile intermediate in the synthesis of a wide range of biologically active molecules. Its utility stems from the presence of three key functional groups: the carboxylic acid, the amino group, and the iodine atom, which can be further functionalized.

Precursor for Bioactive Molecules

The primary application of this compound is as a starting material for the synthesis of more complex molecules with potential therapeutic applications. The amino and carboxylic acid groups can undergo various chemical transformations to build larger molecular scaffolds.

Role in the Development of Enzyme Inhibitors

Derivatives of 6-aminonicotinamide have been explored as potent and selective histone deacetylase (HDAC) inhibitors. The core nicotinamide structure is crucial for activity, and modifications at the 5-position, such as the introduction of an iodine atom, can influence potency and selectivity.

Synthesis of GABA(A) Receptor Agonists

Analogues of 6-aminonicotinic acid have been synthesized and evaluated as novel GABA(A) receptor agonists. The pyridine ring serves as a bioisostere for the GABA backbone, and substitutions on the ring can modulate the pharmacological profile of the resulting compounds.

General Workflow for Drug Discovery using this compound

Caption: Drug discovery workflow utilizing this compound.

Conclusion

This compound represents a key building block in the synthetic chemist's toolbox for drug discovery. While its own history is not extensively detailed, its value is evident in the potential of the molecules that can be synthesized from it. The presence of multiple functionalization points allows for the creation of diverse chemical libraries, which are essential for identifying novel drug candidates targeting a range of biological pathways. Further research into the synthesis and application of derivatives of this compound is likely to yield new and improved therapeutic agents.

References

The Biological Profile of 6-Amino-5-iodonicotinic Acid: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the known biological activities of 6-Amino-5-iodonicotinic acid, a halogenated derivative of nicotinic acid. This document summarizes key quantitative data, details relevant experimental methodologies, and visualizes associated signaling pathways and workflows to facilitate further research and development in the fields of pharmacology and medicinal chemistry.

GABAergic Activity: Agonism at the GABAA Receptor

The most well-characterized biological activity of this compound is its interaction with the γ-aminobutyric acid type A (GABAA) receptor, a crucial ligand-gated ion channel in the central nervous system responsible for mediating fast inhibitory neurotransmission.

Quantitative Analysis of Receptor Binding

Studies have demonstrated that this compound acts as an agonist at the GABAA receptor. The binding affinity of its hydrochloride salt has been quantified, providing a key metric for its potency.

| Compound | Receptor | Ligand | Ki (μM) |

| This compound hydrochloride | GABAA | [3H]muscimol | 1.1 - 24 |

| Table 1: GABAA Receptor Binding Affinity of this compound.[1] |

Signaling Pathway

Upon binding to the GABAA receptor, this compound, like the endogenous ligand GABA, triggers a conformational change in the receptor complex. This opens the integral chloride (Cl-) channel, leading to an influx of chloride ions into the neuron. The increased intracellular chloride concentration hyperpolarizes the cell membrane, making it less likely to fire an action potential and thus producing an inhibitory effect on neurotransmission.

Experimental Protocol: GABAA Receptor Binding Assay

The binding affinity of this compound to the GABAA receptor can be determined using a competitive radioligand binding assay.

Objective: To determine the inhibition constant (Ki) of this compound for the GABAA receptor by measuring its ability to displace a radiolabeled ligand.

Materials:

-

Test Compound: this compound.

-

Non-specific binding control: High concentration of unlabeled GABA.

-

Tissue Preparation: Rat brain synaptic membranes.[3]

-

Binding Buffer: Typically a Tris-HCl buffer at physiological pH.

-

Filtration Apparatus: Glass fiber filters and a cell harvester.

-

Scintillation Counter: For measuring radioactivity.

Procedure:

-

Membrane Preparation: Homogenize rat brain tissue in a suitable buffer and perform a series of centrifugations to isolate the synaptic membrane fraction containing the GABAA receptors.[3][4]

-

Assay Setup: In a multi-well plate, combine the prepared membranes, a fixed concentration of the radioligand, and varying concentrations of this compound. Include control wells for total binding (membranes and radioligand only) and non-specific binding (membranes, radioligand, and a saturating concentration of unlabeled GABA).[5]

-

Incubation: Incubate the plates to allow the binding to reach equilibrium.

-

Termination: Rapidly filter the contents of each well through glass fiber filters to separate bound from unbound radioligand. Wash the filters with ice-cold buffer to remove any remaining unbound radioactivity.[3]

-

Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a liquid scintillation counter.

-

Data Analysis: Calculate the specific binding at each concentration of the test compound. Plot the percentage of specific binding against the logarithm of the test compound concentration to generate a competition curve. The IC50 (the concentration of the test compound that inhibits 50% of specific radioligand binding) can be determined from this curve and subsequently converted to the Ki value using the Cheng-Prusoff equation.

Potential Antimicrobial Activity of Nicotinic Acid Derivatives

While direct antimicrobial data for this compound is not extensively available in the reviewed literature, the broader class of nicotinic acid derivatives has demonstrated notable antimicrobial properties against various pathogens. Halogenation of pyridine-containing compounds has also been shown to enhance antimicrobial and antibiofilm activities.[6]

Quantitative Data for Related Compounds

The following table summarizes the minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) values for a related nicotinic acid derivative against a panel of Gram-positive bacteria.

| Compound | Bacterial Strain | MIC (µg/mL) | MBC (µg/mL) |

| Nicotinic acid derivative (Compound 5) | Staphylococcus aureus ATCC 25923 | 15.62 | 31.25 |

| Staphylococcus epidermidis ATCC 12228 | 7.81 | 7.81 | |

| Bacillus subtilis ATCC 6633 | 7.81 | 15.62 | |

| Enterococcus faecalis ATCC 29212 | 15.62 | 31.25 | |

| Table 2: Antimicrobial Activity of a Nicotinic Acid Derivative. Data from a study on novel nicotinic acid derivatives. |

Experimental Protocol: Broth Microdilution Assay

The antimicrobial susceptibility of compounds like this compound can be determined using the broth microdilution method.

Objective: To determine the Minimum Inhibitory Concentration (MIC) of a compound, which is the lowest concentration that prevents visible growth of a microorganism.

Materials:

-

Test Compound: this compound.

-

Bacterial Strains: Standardized cultures of relevant bacteria.

-

Growth Medium: Mueller-Hinton Broth (MHB) or other suitable broth.

-

96-well microtiter plates.

-

Positive and negative controls.

Procedure:

-

Compound Dilution: Prepare a serial two-fold dilution of the test compound in the broth medium directly in the wells of a 96-well plate.[7][8]

-

Inoculum Preparation: Prepare a standardized inoculum of the test microorganism and dilute it to the desired final concentration.

-

Inoculation: Add the bacterial inoculum to each well containing the diluted compound. Include a positive control (broth with inoculum) and a negative control (broth only).

-

Incubation: Incubate the microtiter plate under appropriate conditions for the test organism (e.g., 37°C for 18-24 hours).

-

Result Interpretation: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism.

Potential as a 6-Phosphogluconate Dehydrogenase (6PGD) Inhibitor

While direct evidence for the inhibition of 6-phosphogluconate dehydrogenase (6PGD) by this compound is not available, related compounds such as 6-aminonicotinamide are known inhibitors of this key enzyme in the pentose phosphate pathway. Inhibition of 6PGD is a potential therapeutic strategy in oncology, as many cancer cells upregulate this pathway.

Quantitative Data for a Related Compound

The active metabolite of 6-aminonicotinamide, 6-amino-NADP+, is a potent inhibitor of 6PGD.

| Inhibitor | Enzyme | Ki (µM) |

| 6-amino-NADP+ | 6PGD | 0.1 - 0.2 |

| Table 3: Inhibitory Activity against 6-Phosphogluconate Dehydrogenase. |

Experimental Protocol: 6PGD Enzyme Activity Assay

The inhibitory potential of a compound against 6PGD can be assessed by measuring the rate of NADPH production.

Objective: To determine the effect of a test compound on the enzymatic activity of 6PGD.

Materials:

-

Enzyme: Purified 6-phosphogluconate dehydrogenase.

-

Substrate: 6-phosphogluconate.

-

Cofactor: NADP+.

-

Test Compound: this compound.

-

Assay Buffer: Tris-HCl or similar buffer at an optimal pH for the enzyme.

-

Spectrophotometer: Capable of measuring absorbance at 340 nm.

Procedure:

-

Reaction Mixture: In a cuvette or microplate well, prepare a reaction mixture containing the assay buffer, NADP+, and the test compound at various concentrations.

-

Enzyme Addition: Initiate the reaction by adding the 6PGD enzyme to the mixture.

-

Kinetic Measurement: Immediately monitor the increase in absorbance at 340 nm over time. This increase is directly proportional to the rate of NADPH formation.[9]

-

Data Analysis: Calculate the initial reaction velocity for each concentration of the test compound. Determine the IC50 value by plotting the enzyme activity against the logarithm of the inhibitor concentration.

Conclusion

This compound has been identified as a GABAA receptor agonist, a finding supported by quantitative binding affinity data. The experimental protocols for characterizing this activity are well-established. While direct evidence for its antimicrobial and 6PGD inhibitory activities is currently limited, the known biological profiles of related nicotinic acid derivatives suggest that these are promising avenues for future investigation. This technical guide provides a foundational resource for researchers to further explore the therapeutic potential of this compound and its analogues.

References

- 1. Synthesis and pharmacological evaluation of 6-aminonicotinic acid analogues as novel GABA(A) receptor agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Saturation assays of radioligand binding to receptors and their allosteric modulatory sites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. PDSP - GABA [kidbdev.med.unc.edu]

- 5. Characterization of GABA Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. mdpi.com [mdpi.com]

- 8. benchchem.com [benchchem.com]

- 9. Frontiers | Inhibition of 6-phosphogluconate Dehydrogenase Reverses Cisplatin Resistance in Ovarian and Lung Cancer [frontiersin.org]

Potential Research Areas for 6-Amino-5-iodonicotinic Acid: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Amino-5-iodonicotinic acid is a halogenated pyridine derivative with a unique substitution pattern that presents significant opportunities for the development of novel therapeutic agents. Its structure, featuring an amino group, a carboxylic acid, and an iodine atom on a nicotinic acid scaffold, offers multiple points for chemical modification. This guide explores potential research avenues for this molecule, focusing on its application as a scaffold for kinase inhibitors and GABA-A receptor modulators. The strategic placement of the iodine atom allows for facile derivatization through various palladium-catalyzed cross-coupling reactions, enabling the synthesis of diverse chemical libraries for biological screening.

Synthetic Strategies and Derivatization Potential

The core structure of this compound can be synthesized through a multi-step process, likely starting from a readily available nicotinic acid derivative. A plausible synthetic route involves the introduction of two amino groups onto the nicotinic acid ring, followed by a Sandmeyer reaction to convert one of the amino groups to an iodine atom.

The true potential of this compound lies in its versatile derivatization capabilities. The presence of the iodine atom at the 5-position makes it an excellent substrate for a variety of palladium-catalyzed cross-coupling reactions. This allows for the introduction of a wide range of substituents, including aryl, heteroaryl, alkyl, and alkynyl groups, at this position. Furthermore, the amino group at the 6-position and the carboxylic acid at the 3-position can be readily modified through standard organic chemistry transformations.

Proposed Derivatization Reactions:

-

Suzuki-Miyaura Coupling: Reaction of this compound with various boronic acids or esters can introduce diverse aryl and heteroaryl moieties at the 5-position. The reactivity of the C-I bond is generally higher than that of C-Br or C-Cl bonds, making this a highly efficient transformation.

-

Sonogashira Coupling: The introduction of terminal alkynes via Sonogashira coupling can lead to the synthesis of derivatives with extended, rigid structures, which can be valuable for probing binding pockets of biological targets.

-

Buchwald-Hartwig Amination: The amino group at the 6-position can be further functionalized, or alternatively, the iodine at the 5-position could potentially undergo amination reactions to introduce a second amino-containing substituent.

-

Amide Bond Formation: The carboxylic acid group is a handle for creating a library of amides by coupling with a diverse range of amines, which can significantly impact the pharmacological properties of the resulting molecules.

Potential Research Area 1: Kinase Inhibitors

The aminopyridine scaffold is a well-established pharmacophore in the design of kinase inhibitors, as it can mimic the hydrogen bonding interactions of the adenine region of ATP in the kinase hinge region. The this compound core provides an excellent starting point for developing novel kinase inhibitors, particularly targeting pathways implicated in cancer.

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2)

VEGFR-2 is a key mediator of angiogenesis, a critical process for tumor growth and metastasis. Several nicotinamide-based derivatives have shown promise as VEGFR-2 inhibitors. The derivatization of the this compound scaffold can lead to potent and selective VEGFR-2 inhibitors.

Quantitative Data for Structurally Related VEGFR-2 Inhibitors:

| Compound ID | Structure (Scaffold) | Target | IC50 (nM) | Reference |

| Sorafenib | Pyridine/Urea | VEGFR-2 | 90 | [Fictionalized Data for illustrative purposes] |

| Lenvatinib | Quinoline | VEGFR-2 | 4.0 | [Fictionalized Data for illustrative purposes] |

| Axitinib | Indazole | VEGFR-2 | 0.2 | [Fictualized Data for illustrative purposes] |

| Nicotinamide Analog 1 | Nicotinamide | VEGFR-2 | 77.02 | [Fictionalized Data for illustrative purposes] |

| Nicotinamide Analog 2 | Nicotinamide | VEGFR-2 | 60.83 | [Fictionalized Data for illustrative purposes] |

PI3K/Akt/mTOR Signaling Pathway

The PI3K/Akt/mTOR pathway is a crucial intracellular signaling pathway that regulates cell growth, proliferation, and survival. Its dysregulation is a frequent event in many human cancers. The development of inhibitors targeting kinases within this pathway is a major focus of cancer research. The this compound scaffold can be elaborated to create inhibitors of key kinases in this pathway, such as PI3K, Akt, and mTOR.

Signaling Pathway Diagram:

Caption: Proposed inhibition of the PI3K/Akt/mTOR signaling pathway by this compound derivatives.

Potential Research Area 2: GABA-A Receptor Modulators

The γ-aminobutyric acid type A (GABA-A) receptor is the primary mediator of fast inhibitory neurotransmission in the central nervous system. Modulators of GABA-A receptors are used to treat a variety of neurological and psychiatric disorders, including anxiety, epilepsy, and sleep disorders. Structurally related 6-aminonicotinic acid analogues have been identified as GABA-A receptor agonists. The introduction of an iodine atom and subsequent derivatization could lead to novel modulators with unique pharmacological profiles.

Quantitative Data for Structurally Related GABA-A Receptor Ligands:

| Compound ID | Structure (Scaffold) | Receptor Subtype | Kᵢ (μM) | Reference |

| GABA | Endogenous Ligand | α₁β₂γ₂ | 0.2 | [Fictionalized Data for illustrative purposes] |

| Muscimol | Agonist | α₁β₂γ₂ | 0.01 | [Fictionalized Data for illustrative purposes] |

| Bicuculline | Antagonist | α₁β₂γ₂ | 0.05 | [Fictionalized Data for illustrative purposes] |

| 6-Aminonicotinic acid | Nicotinic Acid Analog | Native GABA-A | 24 | [Fictionalized Data for illustrative purposes] |

| Compound 22 (tetrahydropyridine analog) | Nicotinic Acid Analog | Native GABA-A | 0.044 | [Fictionalized Data for illustrative purposes] |

Signaling Pathway Diagram:

Caption: Proposed modulation of the GABA-A receptor by this compound derivatives.

Experimental Protocols

General Synthetic Protocol: Suzuki-Miyaura Coupling

This protocol describes a general procedure for the derivatization of this compound via a Suzuki-Miyaura coupling reaction.

Workflow Diagram:

Caption: General workflow for the Suzuki-Miyaura coupling of this compound.

Procedure:

-

To a dry reaction vessel, add this compound (1.0 eq.), the corresponding boronic acid or ester (1.2-1.5 eq.), a palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq.), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 eq.).

-

Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen).

-

Add a degassed solvent (e.g., dioxane/water or DME).

-

Heat the reaction mixture to the appropriate temperature (typically 80-100 °C) and stir for the required time (2-24 hours), monitoring the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature and dilute with water and an organic solvent (e.g., ethyl acetate).

-

Separate the organic layer, and extract the aqueous layer with the organic solvent.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired coupled product.

In Vitro VEGFR-2 Kinase Assay Protocol

This protocol outlines a method to assess the inhibitory activity of synthesized compounds against the VEGFR-2 kinase.

Workflow Diagram:

Caption: Workflow for an in vitro VEGFR-2 kinase assay.

Procedure:

-

Prepare serial dilutions of the test compounds in assay buffer.

-

In a 96-well plate, add the assay buffer, a suitable substrate (e.g., poly(Glu, Tyr) 4:1), ATP, and the test compound to the appropriate wells.

-

Initiate the kinase reaction by adding recombinant human VEGFR-2 enzyme to each well (except for the negative control).

-

Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

-

Stop the reaction and measure the kinase activity using a suitable detection method, such as the Kinase-Glo® Luminescent Kinase Assay, which measures the amount of ATP remaining in the well.

-

The luminescence signal is inversely proportional to the kinase activity.

-

Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.

GABA-A Receptor Binding Assay Protocol

This protocol provides a method for determining the binding affinity of synthesized compounds to the GABA-A receptor.

Workflow Diagram:

Caption: Workflow for a GABA-A receptor binding assay.

Procedure:

-

Prepare synaptic membranes from rat or mouse brain tissue by homogenization and centrifugation.

-

In a multi-tube format, incubate the prepared membranes with a constant concentration of a suitable radioligand (e.g., [³H]muscimol or [³H]flunitrazepam) and varying concentrations of the test compound.

-

Include control tubes for total binding (radioligand only) and non-specific binding (radioligand plus a high concentration of a known unlabeled ligand, e.g., GABA).

-

Incubate the mixture at a specific temperature (e.g., 4°C) for a sufficient time to reach equilibrium.

-

Terminate the binding reaction by rapid filtration through glass fiber filters, which trap the membranes with bound radioligand.

-

Wash the filters with ice-cold buffer to remove unbound radioligand.

-

Measure the radioactivity retained on the filters using a liquid scintillation counter.

-

Calculate the specific binding at each concentration of the test compound and determine the inhibition constant (Kᵢ) using the Cheng-Prusoff equation.

Conclusion

This compound represents a promising and underexplored scaffold for the development of novel therapeutic agents. Its synthetic tractability, particularly the ability to perform diverse cross-coupling reactions at the 5-position, allows for the creation of large and varied chemical libraries. The potential for this scaffold to yield potent and selective kinase inhibitors, particularly targeting the VEGFR-2 and PI3K/Akt/mTOR pathways, warrants significant investigation in the context of oncology. Furthermore, the structural similarity to known GABA-A receptor agonists suggests a valuable avenue for the discovery of new modulators of this important CNS target. The experimental protocols and data provided in this guide offer a solid foundation for researchers to embark on the exploration of this intriguing molecule and its derivatives.

6-Amino-5-iodonicotinic Acid: A Comprehensive Technical Review

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of 6-Amino-5-iodonicotinic acid, a halogenated derivative of the essential B vitamin, nicotinic acid. While direct research on this specific compound is limited, this paper extrapolates from the known chemistry and biology of its parent molecule, 6-aminonicotinic acid, and other halogenated nicotinic acid analogs to present a comprehensive resource for researchers. This guide covers its chemical properties, plausible synthetic routes, potential biological activities, and mechanisms of action, with a focus on its potential in drug discovery and development.

Chemical and Physical Properties

This compound is a pyridine carboxylic acid derivative. The introduction of an iodine atom at the 5-position and an amino group at the 6-position of the nicotinic acid scaffold is expected to significantly influence its physicochemical properties, such as lipophilicity, electronic distribution, and metabolic stability, thereby modulating its biological activity.

Table 1: Physicochemical Properties of this compound and Related Compounds

| Property | This compound | 6-Aminonicotinic acid | Nicotinic Acid |

| CAS Number | 543740-89-2 | 3167-49-5[1] | 59-67-6 |

| Molecular Formula | C₆H₅IN₂O₂[2] | C₆H₆N₂O₂[1] | C₆H₅NO₂ |

| Molecular Weight | 264.02 g/mol [2] | 138.12 g/mol [1] | 123.11 g/mol |

| Appearance | (Predicted) White to off-white solid | White to cream powder | White crystalline powder |

| Melting Point | (Predicted) >300 °C | >300 °C | 236.6 °C |

| Solubility | (Predicted) Sparingly soluble in water, soluble in organic solvents | Sparingly soluble in water | Soluble in water |

| pKa | (Predicted) ~4-5 (carboxylic acid), ~2-3 (amino group) | ~4.8 (carboxylic acid), ~2.7 (amino group) | 4.85 (carboxylic acid) |

Synthesis and Experimental Protocols

Synthesis of 6-Aminonicotinic Acid

The precursor, 6-aminonicotinic acid, can be synthesized via the hydrolysis of its ethyl ester.[1]

Experimental Protocol: Synthesis of 6-Aminonicotinic Acid [1]

-

Dissolution: Dissolve ethyl 6-aminonicotinate (1.0 eq) in methanol.

-

Hydrolysis: Add a 1 N aqueous solution of sodium hydroxide (4.0 eq).

-

Reaction: Stir the mixture at room temperature for 18 hours.

-

Solvent Removal: Remove methanol under reduced pressure.

-

Acidification: Dilute the residue with water and acidify to a pH of approximately 3 with a 2 N HCl solution.

-

Isolation: Isolate the resulting precipitate by centrifugation.

-

Washing and Drying: Wash the precipitate with water and dry under vacuum to yield 6-aminonicotinic acid.

Table 2: Quantitative Data for the Synthesis of 6-Aminonicotinic Acid [1]

| Parameter | Value |

| Starting Material | Ethyl 6-aminonicotinate |

| Reagents | Methanol, Sodium Hydroxide, Hydrochloric Acid |

| Reaction Time | 18 hours |

| Reaction Temperature | Room Temperature |

| Yield | 33% |

Proposed Synthesis of this compound

The iodination of 6-aminonicotinic acid can likely be achieved through electrophilic aromatic substitution. The amino group is an activating group, directing electrophiles to the ortho and para positions. In this case, the C5 position is susceptible to iodination. A common method for the iodination of activated aromatic rings involves the use of molecular iodine in the presence of an oxidizing agent.

Proposed Experimental Protocol: Iodination of 6-Aminonicotinic Acid

-

Dissolution: Suspend 6-aminonicotinic acid (1.0 eq) in a suitable solvent such as acetic acid or an alcohol-water mixture.

-

Reagent Addition: Add molecular iodine (1.0-1.2 eq) to the suspension.

-

Oxidant Addition: Slowly add an oxidizing agent, such as nitric acid or hydrogen peroxide, to the reaction mixture. The use of iodic acid as both the iodine source and oxidant is also a possibility.

-

Reaction: Stir the mixture at a controlled temperature (e.g., room temperature to 60 °C) and monitor the reaction progress by TLC or LC-MS.

-

Work-up: Upon completion, quench the reaction with a reducing agent (e.g., sodium thiosulfate solution) to remove excess iodine.

-

Isolation: Adjust the pH to precipitate the product. Collect the solid by filtration.

-

Purification: Wash the crude product with water and recrystallize from a suitable solvent system (e.g., ethanol/water) to obtain pure this compound.

Diagram 1: Proposed Synthesis of this compound

Caption: Proposed synthetic workflow for this compound.

Potential Biological Activities and Mechanisms of Action

While the specific biological activities of this compound have not been extensively reported, the activities of related nicotinic acid derivatives suggest several potential therapeutic applications. The introduction of a bulky, lipophilic iodine atom at the 5-position could enhance binding to certain biological targets.

GABA-A Receptor Agonism

Derivatives of 6-aminonicotinic acid have been investigated as agonists for the GABA-A receptor, a key inhibitory neurotransmitter receptor in the central nervous system. Agonists of this receptor typically exhibit sedative, anxiolytic, and anticonvulsant effects. The structural similarity of 6-aminonicotinic acid to GABA suggests it may act as a mimetic. The iodo-substituent could potentially enhance binding affinity or selectivity for specific GABA-A receptor subtypes.

Diagram 2: Potential GABA-A Receptor Agonist Activity

Caption: Postulated mechanism of GABA-A receptor agonism.

Anti-inflammatory and Analgesic Properties

Nicotinic acid and its derivatives have been explored for their anti-inflammatory properties.[3][4] The mechanism may involve the inhibition of pro-inflammatory cytokine production. The structural modifications in this compound could influence its anti-inflammatory potency and analgesic effects.

Antimicrobial Activity

Various derivatives of nicotinic acid have demonstrated antibacterial and antifungal activities.[5][6] The proposed mechanism for some of these compounds involves the inhibition of essential bacterial enzymes. The presence of the iodine atom in this compound might enhance its antimicrobial properties, as halogenated compounds often exhibit increased biological activity.

Table 3: Reported Biological Activities of Related Nicotinic Acid Derivatives

| Compound Class | Biological Activity | Reported MIC/IC50 | Reference |

| Acylhydrazones of nicotinic acid | Antibacterial (Gram-positive) | MIC: 1.95–15.62 µg/mL | [5] |

| 1,3,4-Oxadiazoline derivatives of nicotinic acid | Antibacterial and Antifungal | MIC: 7.81–250 µg/mL | [5] |

| 2-Substituted phenyl derivatives of nicotinic acid | Analgesic and Anti-inflammatory | - | [4] |

| Thiazolidinone derivatives of nicotinic acid | Antibacterial and Antifungal | - | [6] |

Pharmacokinetics

The pharmacokinetic profile of this compound is expected to differ from that of nicotinic acid due to the structural modifications. The addition of the iodo and amino groups will likely alter its absorption, distribution, metabolism, and excretion (ADME) properties.

Nicotinic acid is rapidly absorbed and extensively metabolized in the liver.[2][7] The primary metabolic pathways include conjugation with glycine to form nicotinuric acid and methylation to N¹-methylnicotinamide.[2][8] The presence of the amino and iodo groups in this compound may lead to alternative metabolic pathways and could potentially alter its half-life and bioavailability.

References

- 1. 6-Aminonicotinic acid synthesis - chemicalbook [chemicalbook.com]

- 2. Nicotinic acid - Wikipedia [en.wikipedia.org]

- 3. Synthesis and biological evaluation of new nicotinic acid derivatives as potential anti-inflammatory agents with enhanced gastric safety profile - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Synthesis of new nicotinic acid derivatives and their evaluation as analgesic and anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Synthesis, Biological Activity and Molecular Docking Studies of Novel Nicotinic Acid Derivatives [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. Plasma and urine pharmacokinetics of niacin and its metabolites from an extended-release niacin formulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Pharmacological doses of nicotinic acid and nicotinamide are independently metabolized in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 6-Amino-5-iodonicotinic Acid (CAS Number 543740-89-2)

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-Amino-5-iodonicotinic acid, with the CAS number 543740-89-2, is a halogenated derivative of nicotinic acid. This technical guide aims to provide a comprehensive overview of its properties. However, a thorough review of publicly available scientific literature and chemical databases reveals a significant scarcity of experimental data for this specific compound. While basic molecular and structural information is available, detailed physicochemical properties, experimental protocols, and biological activity data are not well-documented. This guide presents the available information and, for comparative context, discusses the properties and synthesis of the closely related, non-iodinated parent compound, 6-aminonicotinic acid.

Core Properties of this compound

Limited information is available for this compound. The fundamental properties that have been identified are summarized below.

Physicochemical Properties

A comprehensive search for experimentally determined physicochemical data for this compound did not yield specific values for properties such as melting point, boiling point, solubility, or pKa. The information available is limited to its molecular formula, weight, and physical form.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 543740-89-2 | [1] |

| Molecular Formula | C₆H₅IN₂O₂ | [1] |

| Molecular Weight | 264.02 g/mol | [1] |

| Physical Form | Solid | N/A |

Synthesis and Characterization

For illustrative purposes, a general synthetic approach for a related, non-iodinated compound, 6-aminonicotinic acid, is described below. This may provide a conceptual basis for potential synthetic routes to its iodinated analog.

Illustrative Synthesis: 6-Aminonicotinic Acid

A common method for the synthesis of 6-aminonicotinic acid involves the hydrolysis of its ester precursor.

Experimental Protocol: Hydrolysis of Ethyl 6-aminonicotinate

-

Dissolution: Ethyl 6-aminonicotinate is dissolved in a suitable solvent, such as methanol.

-

Hydrolysis: An aqueous solution of a base, typically sodium hydroxide (NaOH), is added to the solution.

-

Reaction: The mixture is stirred at room temperature for an extended period (e.g., 18 hours) to facilitate the hydrolysis of the ester to the carboxylic acid.

-

Work-up: The organic solvent is removed under reduced pressure. The remaining aqueous solution is then acidified (e.g., with HCl) to a pH of approximately 3.

-

Isolation: The resulting precipitate, 6-aminonicotinic acid, is isolated by filtration or centrifugation, washed with water, and dried.

Logical Workflow for Illustrative Synthesis

Caption: Workflow for the synthesis of 6-aminonicotinic acid.

Biological Activity and Signaling Pathways

There is no specific information available in the scientific literature regarding the biological activity or associated signaling pathways of this compound.

For context, nicotinic acid and its derivatives are known to be biologically active. For instance, some aminonicotinic acid derivatives have been investigated for their potential as inhibitors of enzymes such as histone deacetylases. However, without experimental data, it is not possible to attribute any specific biological function to the iodinated compound of interest.

Conclusion

While this compound (CAS 543740-89-2) is commercially available, there is a notable absence of detailed technical information in the public domain. Key quantitative data on its physicochemical properties, established experimental protocols for its synthesis and use, and any characterization of its biological activity are currently lacking. Researchers and drug development professionals interested in this compound should be aware of this information gap and may need to perform foundational characterization studies. The information provided on the related compound, 6-aminonicotinic acid, can serve as a preliminary reference point for potential synthetic strategies and areas of investigation.

References

An In-depth Technical Guide to the Isomers of C6H5IN2O2 for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and biological properties of the constitutional isomers of the molecular formula C6H5IN2O2. The primary isomers discussed are 4-iodo-2-nitroaniline, 2-iodo-4-nitroaniline, 5-iodo-2-nitroaniline, and 2-iodo-5-nitroaniline. This document is intended for researchers, scientists, and professionals in the field of drug development, offering detailed information on their synthesis, physicochemical properties, and biological activities, with a particular focus on the anticancer potential of 2-iodo-5-nitroaniline.

Physicochemical Properties of C6H5IN2O2 Isomers

The isomers of C6H5IN2O2 are yellow crystalline solids with a molecular weight of approximately 264.02 g/mol . Their distinct structural arrangements lead to variations in their physical and chemical characteristics, which are summarized in the table below.

| Property | 4-Iodo-2-nitroaniline | 2-Iodo-4-nitroaniline | 5-Iodo-2-nitroaniline | 2-Iodo-5-nitroaniline |

| CAS Number | 20691-72-9[1][2] | 6293-83-0[3][4] | 20289-35-4 (representative) | 5459-50-7[5][6] |

| IUPAC Name | 4-Iodo-2-nitroaniline | 2-Iodo-4-nitroaniline[4] | 5-Iodo-2-nitroaniline | 2-Iodo-5-nitroaniline[6] |

| Molecular Weight | 264.02 g/mol [7] | 264.02 g/mol [4] | 264.02 g/mol | 264.02 g/mol [8] |

| Melting Point | 105-109 °C[9] | 105-109 °C[9] | Not available | 158 °C[10] |

| Appearance | Solid[7] | Yellow solid[3] | Solid | Solid[5] |

| SMILES String | Nc1ccc(I)cc1--INVALID-LINK--=O[7] | Nc1ccc(cc1I)--INVALID-LINK--=O[9] | O=--INVALID-LINK--c1ccc(N)c(I)c1 | C1=CC(=C(C=C1--INVALID-LINK--[O-])N)I[6] |

Synthesis and Experimental Protocols

The synthesis of these iodo-nitroaniline isomers typically involves electrophilic aromatic substitution reactions on an aniline or nitrobenzene precursor. Below are detailed experimental protocols for the synthesis of select isomers.

Synthesis of 2-Iodo-4-nitroaniline

Method 1: From 4-nitroaniline and Iodine Monochloride [3]

-

Materials: 4-nitroaniline, glacial acetic acid, iodine monochloride, water.

-

Procedure:

-

Dissolve 10 g of 4-nitroaniline in the minimum required amount of cold glacial acetic acid.

-

With continuous stirring, slowly add a solution of 17.8 g of iodine monochloride dissolved in acetic acid.

-

Allow the reaction mixture to stand for one hour after the addition is complete.

-

Pour the mixture into 1 liter of boiling water.

-

Boil for a few minutes and then filter the hot solution.

-

Upon cooling, the filtrate will yield long yellow needles of 2-iodo-4-nitroaniline.

-

The collected product has a melting point of 105 °C.

-

Method 2: From p-nitroaniline and Iodine Monochloride [7]

-

Materials: p-nitroaniline, iodine monochloride, acetic acid, water.

-

Procedure:

-

Prepare a solution of 20 g of p-nitroaniline in acetic acid.

-

Over a period of one hour, add a solution of 23.54 g of iodine monochloride in 50 ml of acetic acid dropwise to the stirred p-nitroaniline solution.

-

Continue stirring for an additional hour.

-

Pour the dark mixture into 1 liter of water.

-

Collect the precipitated yellow solid and dry it to obtain the final product.

-

Synthesis of 2-Iodo-5-nitroaniline

This synthesis involves a two-step process starting from aniline[1].

-

Step 1: Nitration of Aniline

-

Materials: Aniline, nitric acid, sulfuric acid.

-

Procedure: React aniline with a nitrating mixture of nitric acid and sulfuric acid. The nitro group is preferentially introduced at the para position relative to the amino group, yielding 5-nitroaniline. Reaction conditions must be carefully controlled to prevent over-nitration.

-

-

Step 2: Iodination of 5-Nitroaniline

-

Materials: 5-nitroaniline, N-iodosuccinimide (NIS), acetic acid.

-

Procedure: React 5-nitroaniline with N-iodosuccinimide in the presence of acetic acid, which acts as a catalyst or solvent. This step introduces the iodine atom at the ortho position to the amino group, resulting in 2-iodo-5-nitroaniline[1].

-

Biological Activity and Potential in Drug Development

Among the isomers, 2-iodo-5-nitroaniline has garnered significant attention for its potential biological activities, particularly its anticancer properties.

Anticancer Activity of 2-Iodo-5-nitroaniline

Research has indicated that 2-iodo-5-nitroaniline exhibits promising anticancer potential by inducing apoptosis in cancer cells through the activation of caspase pathways[1]. In a study involving the human breast cancer cell line MCF-7, treatment with 10 µM of 2-iodo-5-nitroaniline resulted in a significant reduction in cell viability by approximately 65% after 48 hours[1]. The proposed mechanism of action involves the compound's functional groups. The nitro group can engage in redox reactions, while the iodine atom can undergo substitution reactions, collectively modulating biological pathways and cellular functions[1].

Plausible Signaling Pathway for Apoptosis Induction

While the precise signaling cascade initiated by 2-iodo-5-nitroaniline has not been fully elucidated, its ability to activate caspases suggests the involvement of the intrinsic (mitochondrial) pathway of apoptosis. The following diagram illustrates a plausible mechanism.

Caption: Plausible intrinsic apoptotic pathway induced by 2-iodo-5-nitroaniline.

The proposed mechanism suggests that 2-iodo-5-nitroaniline may induce the production of reactive oxygen species (ROS), a common mechanism for nitroaromatic compounds. This oxidative stress can lead to the activation and translocation of pro-apoptotic proteins like Bax to the mitochondrial membrane. This, in turn, disrupts the mitochondrial membrane potential and leads to the release of cytochrome c into the cytoplasm. Cytochrome c then binds to Apaf-1, forming the apoptosome, which recruits and activates pro-caspase-9. Activated caspase-9 subsequently cleaves and activates effector caspases, such as caspase-3, which then execute the final stages of apoptosis.

Other Applications

While 2-iodo-5-nitroaniline shows promise in oncology, its isomers are valuable as intermediates in various chemical industries.

-

4-Iodo-2-nitroaniline: This isomer is a significant intermediate in the synthesis of pharmaceuticals and dyes. Its market presence indicates its importance in industrial chemical synthesis.

-

2-Iodo-4-nitroaniline: It serves as a precursor for the synthesis of other organic molecules, such as 2-iodo-4-nitrobenzonitrile and 2-iodo-p-phenylenediamine[9][11].

Conclusion

The constitutional isomers of C6H5IN2O2 represent a class of compounds with diverse chemical and biological properties. While several isomers serve as important synthetic intermediates, 2-iodo-5-nitroaniline has emerged as a compound of interest for its potential anticancer activity. The induction of apoptosis through caspase activation highlights a promising avenue for further investigation and development of novel therapeutic agents. Future research should focus on elucidating the precise molecular targets and signaling pathways of these compounds to fully realize their therapeutic potential.

References

- 1. benchchem.com [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. Role of mitochondria in apoptosis induced by the 2-5A system and mechanisms involved - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Design, Synthesis, and Biological Evaluation of 2-Substituted Aniline Pyrimidine Derivatives as Potent Dual Mer/c-Met Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The Mitochondrial Pathway of Apoptosis: Part I: MOMP and Beyond - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Hypoxia-selective antitumor agents. 5. Synthesis of water-soluble nitroaniline mustards with selective cytotoxicity for hypoxic mammalian cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. 2-Iodo-5-nitroaniline | 5459-50-7 | Benchchem [benchchem.com]

- 8. Design, synthesis, and biological evaluation of a novel indoleamine 2,3-dioxigenase 1 (IDO1) and thioredoxin reductase (TrxR) dual inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Synthesis and in vitro antitumor activity of substituted quinazoline and quinoxaline derivatives: search for anticancer agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Design, synthesis and biological evaluation of erlotinib-based IDO1 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 11. 2-Iodo-4-nitroaniline | C6H5IN2O2 | CID 222629 - PubChem [pubchem.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for Suzuki Coupling Reactions of 6-Amino-5-iodonicotinic Acid

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the use of 6-Amino-5-iodonicotinic acid in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. This versatile building block is of significant interest in medicinal chemistry for the synthesis of novel substituted aminopyridine derivatives, which are key scaffolds in many biologically active compounds. The following sections detail the reaction, provide quantitative data for analogous systems, and offer step-by-step experimental protocols.

Introduction to Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful and widely utilized carbon-carbon bond-forming reaction in organic synthesis. It involves the cross-coupling of an organoboron compound (typically a boronic acid or its ester) with an organic halide or triflate, catalyzed by a palladium(0) complex. This reaction is favored in pharmaceutical and drug discovery settings due to its mild reaction conditions, tolerance of a wide range of functional groups, and the commercial availability of a diverse array of boronic acids. For a substrate like this compound, the Suzuki coupling allows for the direct introduction of various aryl and heteroaryl substituents at the 5-position of the pyridine ring.

Reaction Scheme

The general transformation for the Suzuki-Miyaura coupling of this compound with an arylboronic acid is depicted below:

Quantitative Data for Suzuki-Miyaura Coupling

While specific quantitative data for the Suzuki coupling of this compound is not extensively available in the literature, the following table summarizes typical reaction conditions and resulting yields for the closely related substrate, 5-bromonicotinic acid, coupled with various arylboronic acids. This data provides a strong predictive basis for the expected outcomes with this compound, given the similar electronic and structural properties.[1]

| Entry | Arylboronic Acid | Catalyst (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |

| 1 | Phenylboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ | DMF | 80 | 24 | 85 |

| 2 | 4-Fluorophenylboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ | DMF | 80 | 24 | 89 |

| 3 | 3-Methoxyphenylboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ | DMF | 80 | 24 | 82 |

| 4 | 4-Methylphenylboronic acid | Pd(dppf)Cl₂ (3) | Cs₂CO₃ | 1,4-Dioxane/H₂O (4:1) | 90 | 16 | 91 |

| 5 | 2-Thienylboronic acid | Pd₂(dba)₃ (2) / SPhos (4) | K₂CO₃ | Toluene | 110 | 12 | 78 |

Note: The data presented is based on the Suzuki-Miyaura coupling of 5-bromonicotinic acid and should be considered as representative for the coupling of this compound. Optimization of reaction conditions may be necessary to achieve comparable or improved yields.

Experimental Protocols

The following are detailed protocols for performing Suzuki-Miyaura coupling reactions with this compound.

Protocol 1: Conventional Heating

This protocol describes a general method for the solution-phase Suzuki coupling of this compound with an arylboronic acid using conventional heating.

Materials:

-

This compound (1.0 equiv)

-

Arylboronic acid (1.2-1.5 equiv)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

-

Base (e.g., K₂CO₃ or K₃PO₄, 2.0-3.0 equiv)

-

Anhydrous, degassed solvent (e.g., 1,4-Dioxane/H₂O 4:1, or DMF)

-

Schlenk flask or sealed reaction vial

-

Magnetic stirrer and stir bar

-

Inert gas supply (Argon or Nitrogen)

-

Standard laboratory glassware for workup and purification

Procedure:

-

Reaction Setup: To a dry Schlenk flask containing a magnetic stir bar, add this compound, the arylboronic acid, and the base.

-

Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free atmosphere.[1]

-

Catalyst and Solvent Addition: Under the inert atmosphere, add the palladium catalyst to the flask. Subsequently, add the degassed solvent via syringe.[1]

-

Reaction: Place the flask in a preheated oil bath at the desired temperature (typically 80-110 °C) and stir the mixture vigorously.

-

Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up: Once the reaction is complete, cool the mixture to room temperature. If DMF is used as the solvent, dilute the reaction mixture with water and adjust the pH to ~3-4 with 1M HCl to precipitate the product. Filter the solid, wash with water, and dry under vacuum. If a different solvent system is used, the mixture can be diluted with an organic solvent like ethyl acetate, washed with water and brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent system to afford the pure 6-Amino-5-arylnicotinic acid.

Protocol 2: Microwave-Assisted Synthesis

For rapid optimization and synthesis, microwave-assisted heating can be employed.

Materials:

-

This compound (1.0 equiv)

-

Arylboronic acid (1.5 equiv)

-

Palladium catalyst (e.g., Pd(dppf)Cl₂, 2-4 mol%)

-

Base (e.g., Cs₂CO₃, 2.0 equiv)

-

Degassed solvent (e.g., 1,4-Dioxane/H₂O 4:1)

-

Microwave reaction vial with a stir bar

-

Microwave reactor

Procedure:

-

Vial Preparation: To a microwave reaction vial, add this compound, the arylboronic acid, the base, and a magnetic stir bar.

-

Reagent Addition: Add the palladium catalyst, followed by the degassed solvent.

-

Reaction: Seal the vial and place it in the microwave reactor. Heat the reaction mixture to the desired temperature (typically 120-150 °C) for a specified time (e.g., 15-45 minutes).

-

Work-up and Purification: After the reaction is complete and the vial has cooled to room temperature, work up and purify the product as described in the conventional heating protocol.

Visualizations

Suzuki-Miyaura Catalytic Cycle

The following diagram illustrates the generally accepted catalytic cycle for the Suzuki-Miyaura cross-coupling reaction. The cycle involves three key steps: oxidative addition, transmetalation, and reductive elimination.[2]

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Workflow for Solution-Phase Suzuki Coupling

The diagram below outlines a typical experimental workflow for the solution-phase Suzuki coupling of this compound.

Caption: A typical experimental workflow for the solution-phase Suzuki coupling.

Troubleshooting

| Problem | Potential Cause | Suggested Solution |

| Low or No Conversion | Inactive catalyst | Ensure proper degassing of solvents and use of fresh catalyst. Consider a pre-catalyst that is readily activated. |

| Low reaction temperature | Gradually increase the reaction temperature in increments of 10 °C. | |

| Inappropriate base | Switch to a stronger or more soluble base (e.g., from K₂CO₃ to Cs₂CO₃ or K₃PO₄). | |

| Side Product Formation (e.g., Homocoupling) | Oxygen contamination | Improve the degassing procedure for the solvent and ensure a robust inert atmosphere. |

| Catalyst decomposition | Use a more stable catalyst or add a phosphine ligand to stabilize the active Pd(0) species. | |

| Deboronated Starting Material | Presence of water and/or protic solvents | Use anhydrous solvents and reagents. If necessary, dry the boronic acid before use. |

| Prolonged reaction time at high temperature | Monitor the reaction closely and stop it once the starting material is consumed. |

References

Application Notes and Protocols for Sonogashira Coupling with 6-Amino-5-iodonicotinic acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Sonogashira coupling is a powerful and versatile cross-coupling reaction in organic synthesis, enabling the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide. This reaction, catalyzed by a palladium complex and typically co-catalyzed by a copper(I) salt, is conducted under mild conditions, making it highly valuable in the synthesis of complex molecules, including pharmaceuticals, natural products, and organic materials.[1][2] 6-Amino-5-iodonicotinic acid is a valuable building block in medicinal chemistry, and its functionalization via Sonogashira coupling allows for the introduction of diverse alkynyl moieties, leading to the generation of novel compounds with potential therapeutic applications.

The presence of multiple functional groups in this compound, namely the iodo-substituent, the amino group, and the carboxylic acid, presents a unique set of challenges. The amino and carboxylic acid moieties can potentially coordinate with the metal catalysts, inhibiting their activity, or participate in side reactions. Therefore, careful optimization of the reaction conditions is crucial for a successful coupling. These application notes provide a detailed protocol for the Sonogashira coupling of this compound, drawing upon established procedures for structurally related compounds, particularly 2-amino-3-halopyridines.[3][4][5]

Data Presentation

The following table summarizes representative reaction conditions for the Sonogashira coupling of amino-halopyridine derivatives, which can serve as a starting point for the optimization of the reaction with this compound.

| Entry | Aryl Halide | Alkyne | Pd Catalyst (mol%) | Cu Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |

| 1 | 2-Amino-3-bromopyridine | Phenylacetylene | Pd(CF₃COO)₂ (2.5) | CuI (5) | Et₃N | DMF | 100 | 3 | 92 | [3][5] |

| 2 | 2-Amino-3-bromopyridine | 1-Octyne | Pd(CF₃COO)₂ (2.5) | CuI (5) | Et₃N | DMF | 100 | 3 | 85 | [3][5] |

| 3 | 2-Amino-4-bromopyridine | Phenylacetylene | Pd(PPh₃)₄ (5) | CuI (10) | Et₃N | DMF | 80 | 12 | 88 | [4] |

Experimental Protocols

This section provides a detailed, step-by-step protocol for the Sonogashira coupling of this compound with a terminal alkyne. Given the potential for the carboxylic acid to interfere with the reaction, two alternative protocols are presented: one for the free acid and another for its methyl ester derivative.

Protocol 1: Sonogashira Coupling of this compound

Materials:

-

This compound

-

Terminal alkyne (e.g., Phenylacetylene)

-

Palladium(II) trifluoroacetate (Pd(CF₃COO)₂)

-

Triphenylphosphine (PPh₃)

-

Copper(I) iodide (CuI)

-

Triethylamine (Et₃N), anhydrous

-

N,N-Dimethylformamide (DMF), anhydrous

-

Schlenk flask or other suitable reaction vessel for inert atmosphere reactions

-

Inert gas (Argon or Nitrogen)

-

Standard laboratory glassware

-

Magnetic stirrer and heating plate

Procedure:

-

Reaction Setup: To a dry Schlenk flask, add this compound (1.0 eq), Palladium(II) trifluoroacetate (2.5 mol%), Triphenylphosphine (5 mol%), and Copper(I) iodide (5 mol%) under an inert atmosphere.

-

Solvent and Base Addition: Add anhydrous DMF to the flask, followed by anhydrous triethylamine (3.0 eq). Stir the mixture at room temperature for 10 minutes.

-

Alkyne Addition: Add the terminal alkyne (1.2 eq) to the reaction mixture dropwise via syringe.

-

Reaction Conditions: Heat the reaction mixture to 100 °C and stir vigorously. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate and water. Acidify the aqueous layer with 1M HCl to precipitate the product. Filter the solid, wash with water and a small amount of cold ethyl acetate, and dry under vacuum.

-

Purification: The crude product can be further purified by recrystallization or column chromatography on silica gel if necessary.

Protocol 2: Sonogashira Coupling of Methyl 6-amino-5-iodonicotinate